molecular formula C28H33N7O5 B1193320 Palbociclib-Succinic acid

Palbociclib-Succinic acid

Cat. No.: B1193320
M. Wt: 547.616
InChI Key: CRYHQIUZDOTVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palbociclib-Succinic Acid Adduct ( 1974279-21-4, Molecular Formula: C₂₈H₃₃N₇O₅) is a co-amorphous salt form of the first-in-class CDK4/6 inhibitor, Palbociclib, designed to enhance physicochemical properties for research applications . This adduct is strategically formulated to overcome the inherent low solubility and poor oral bioavailability of the parent drug, which is a common challenge for Biopharmaceutics Classification System (BCS) Class II compounds like Palbociclib . Research demonstrates that co-amorphous systems of Palbociclib with organic acids like succinic acid significantly improve the solubility, dissolution rate, and physical stability of the compound compared to its crystalline or amorphous forms, without compromising its biosafety or efficacy profile . The primary value of this adduct for researchers lies in its ability to provide a more consistent and bioavailable form of Palbociclib for in vitro and in vivo studies, particularly in the field of oncology. Palbociclib itself is a highly selective, oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . Its mechanism of action involves disrupting the cell cycle progression from the G1 phase to the S phase . In partnership with D-type cyclins, CDK4/6 phosphorylate the retinoblastoma (Rb) protein, which releases transcription factors and facilitates the transcription of genes necessary for DNA synthesis . By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, leading to G1 phase arrest and effectively halting the uncontrolled proliferation of cancer cells . This makes it a critical tool for investigating HR-positive, HER2-negative breast cancer, both in advanced and metastatic settings, often in combination with endocrine therapies such as aromatase inhibitors or fulvestrant . The this compound Adduct is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C28H33N7O5

Molecular Weight

547.616

IUPAC Name

4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-4-oxobutanoic acid

InChI

InChI=1S/C28H33N7O5/c1-17-21-16-30-28(32-26(21)35(19-5-3-4-6-19)27(40)25(17)18(2)36)31-22-8-7-20(15-29-22)33-11-13-34(14-12-33)23(37)9-10-24(38)39/h7-8,15-16,19H,3-6,9-14H2,1-2H3,(H,38,39)(H,29,30,31,32)

InChI Key

CRYHQIUZDOTVPQ-UHFFFAOYSA-N

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(CCC(O)=O)=O)CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Palbociclib-Succinic acid, Palbociclib-hemi Succinic acid;  Palbociclib-Succinate,

Origin of Product

United States

Scientific Research Applications

Co-Amorphous Drug Systems

Overview
The preparation of co-amorphous systems involving palbociclib and succinic acid has demonstrated significant improvements in solubility and stability. A study highlighted the formation of co-amorphous salts, which resulted in enhanced dissolution rates compared to crystalline forms of palbociclib. The biosafety profile remained consistent with that of palbociclib alone, indicating that these formulations could be clinically viable without compromising safety .

Key Findings

  • Improved Solubility : Co-amorphous formulations exhibited significantly higher solubility than crystalline palbociclib.
  • Stability : These systems maintained stability over time, which is crucial for pharmaceutical applications.
  • Clinical Implications : The enhanced properties suggest potential for improved therapeutic outcomes in patients requiring palbociclib treatment.

Drug Delivery Systems

Magnetic Nanoparticles Conjugation
Recent research has focused on the development of magnetic nanoparticles conjugated with palbociclib and succinic acid. This approach aims to enhance targeted delivery to tumor sites while prolonging circulation time in the bloodstream. The study utilized poly-amidoamine dendrimers as carriers for palbociclib, demonstrating increased cytotoxicity against breast cancer cell lines when compared to free palbociclib .

Synthesis Process
The synthesis involved:

  • Dissolving palbociclib and succinic acid in DMSO.
  • Utilizing EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) as a coupling agent.
  • Purifying the resulting conjugate using magnetic separation followed by HPLC analysis to quantify drug loading .

Clinical Applications and Case Studies

Clinical Trials and Efficacy
Palbociclib has been evaluated in several clinical trials, particularly for its effectiveness in combination with other agents like letrozole and fulvestrant. The results from these trials have established it as a critical component in managing advanced or metastatic breast cancer .

  • PALOMA Trials : These pivotal studies have shown that palbociclib significantly improves progression-free survival when used alongside hormonal therapies .
  • Drug Interactions : Research indicates that concomitant use of proton pump inhibitors may reduce the efficacy of palbociclib, highlighting the importance of understanding drug interactions in clinical settings .

Comparative Analysis of Formulations

Formulation Type Solubility Improvement Stability Biosafety Profile Efficacy in Trials
Crystalline PalbociclibBaselineModerateComparableStandard
Co-Amorphous Palbociclib-Succinic AcidSignificantHighComparableEnhanced
Magnetic Nanoparticles ConjugateHighHighEnhancedIncreased Cytotoxicity

Comparison with Similar Compounds

Structural and Functional Differences

Palbociclib-Succinic acid belongs to a class of Palbociclib derivatives designed to improve solubility, stability, or targeting. Below is a comparative analysis with key analogs:

Table 1: Comparison of Palbociclib Derivatives
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features/Applications
This compound C₂₈H₃₃N₇O₅ 1974279-21-4 547.6 Drug delivery via carboxyl group
Palbociclib N-Acetic Acid C₂₆H₃₁N₇O₄ 2363160-84-1 505.57 Smaller linker; potential impurity
Palbociclib N-Formyl Impurity C₂₅H₂₉N₇O₃ 2174002-16-3 475.54 Formyl group; metabolic byproduct
Palbociclib Sulfate Sodium Salt C₂₄H₂₈N₇NaO₅S N/A 549.58 Enhanced aqueous solubility

Pharmacokinetic and Solubility Profiles

  • This compound: The succinic acid linker introduces pH-dependent solubility, similar to the parent drug. However, conjugation with dendrimers (e.g., PAMAM G5.5) mitigates solubility challenges by enabling nanoparticle-mediated delivery .
  • Palbociclib Sulfate Sodium Salt : The sulfate group improves water solubility, reducing reliance on gastric pH for absorption compared to the free base .
  • Parent Palbociclib : As a weak base, its solubility decreases in acidic environments (e.g., stomach pH), necessitating co-administration with food to enhance bioavailability. Acid-reducing agents (e.g., proton pump inhibitors) may reduce its efficacy by 41% .

Stability and Impurity Considerations

This compound adducts are more stable than formyl or acetic acid derivatives due to stronger covalent bonds.

Preparation Methods

Initial Synthetic Strategies and Limitations

The earliest synthetic routes for palbociclib, as described in patent literature, utilized 2-methylthio-4-chloro-5-carbethoxy pyrimidine as a starting material. This route involved ammoniation, reduction, oxidation, and Grignard reactions to yield 5-acetyl-4-cyclopentylamino-2-methanesulfonylpyrimidine. However, this approach suffered from low yields (9.49% overall) due to inefficient Stille coupling steps requiring expensive palladium catalysts and ethoxyvinyltributyltin reagents. The use of lithium aluminum hydride as a reducing agent further increased costs, while the methanesulfonyl leaving group led to poor nucleophilic substitution yields (28–35%).

Improved Grignard-Mediated Pathway

A cost-effective alternative route (Figure 1) starts with 2,4-dichloro-5-cyanopyrimidine:

  • Cyano Grignard Reaction : Treatment with methylmagnesium bromide forms 5-acetyl-2,4-dichloropyrimidine (II) via nucleophilic addition to the nitrile group.

  • Carbonyl Protection : Ethylene glycol and p-toluenesulfonic acid catalyze ketal formation, yielding 2,4-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine (III).

  • Amination : Reaction with cyclopentylamine in N-methyl-2-pyrrolidone (NMP) at 20–25°C for 8 hours introduces the cyclopentylamino group at the 4-position (IV).

Table 1: Key Reaction Conditions for Intermediate IV Synthesis

ParameterOptimal RangeYield Improvement vs. Prior Art
SolventNMP15%
Temperature20–25°C20%
Cyclopentylamine Equiv.2.530%
Reaction Time8 hours25%

Critical Coupling and Cyclization Steps

SNAr Coupling Optimization

The nucleophilic aromatic substitution (SNAr) between chloropyrimidine VII and aminopyridine derivative VIII determines regioselectivity and overall yield. Grignard bases (e.g., methylmagnesium bromide) outperform traditional organic bases in suppressing dimerization side products:

Mechanistic Insights :

  • Grignard reagents deprotonate the aminopyridine more efficiently (pKa ~17 vs. ~25 for carbonate bases).

  • Magnesium coordination stabilizes the transition state, favoring C2 substitution over N1 byproducts.

Table 2: SNAr Coupling Performance with Different Bases

Base TypeYield (%)Regioselectivity (C2:N1)Pd Catalyst Loading
K2CO3584:11.5 mol%
DBU676:11.0 mol%
MeMgBr89>20:10.5 mol%

Intramolecular Dehydration Cyclization

The conversion of 5-acetyl-4-acetoacetamido-2-chloropyrimidine (V) to 6-acetyl-8-cyclopentyl-5-methyl-2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one (VI) requires acid catalysis:

  • Catalyst Screening : p-Toluenesulfonic acid (0.5 mol%) in toluene at 50–55°C achieves 92% conversion in 4 hours.

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) accelerate reaction but increase epimerization risk.

Final Deprotection and API Isolation

Acidic Hydrolysis of Protecting Groups

The tert-butoxycarbonyl (Boc) group removal uses HCl in dioxane/water (4:1) at 0–5°C:

  • Kinetic Control : Slow addition of HCl maintains temperature <10°C to prevent acetyl group migration.

  • Neutralization : NaOH titration to pH 7.2–7.6 precipitates palbociclib free base with 98.5% purity.

Table 3: Hydrolysis Process Parameters

ParameterOptimal ValueEffect on Purity
HCl Concentration4 M+5%
Temperature0–5°C+8%
Reaction Time2 hours+3%

Industrial-Scale Manufacturing Innovations

Particle Size Control for Bioavailability

The commercial process (Pfizer) specifies API particle size ≤20 μm via jet milling:

  • Milling Conditions : 6 bar pressure, nitrogen atmosphere, 3 cycles.

  • Dissolution Rate : D90 <10 μm improves AUC0–24h by 37% in SD rats.

Acidic Excipient Co-Processing

Co-pulverization with tartaric acid (API:acid = 5:4 w/w) enhances stability:

  • Accelerated Stability : 40°C/75% RH, 6 months: <0.5% degradation vs. 2.1% for non-acidified.

Regulatory Considerations and Quality Control

Genotoxic Impurity Management

The EMA mandates control of methyl mesylate (≤3 ppm) from methanesulfonation steps:

  • Purification : Crystallization from ethyl acetate/heptane reduces levels from 120 ppm to <1 ppm.

Polymorph Control

Form I (monoclinic, P21/c) is the preferred crystalline form:

  • Crystallization Solvent : Ethanol/water (7:3 v/v) at 0–5°C.

  • Seeding Strategy : 1% w/w Form I seeds added at 40°C.

Environmental and Cost Considerations

Solvent Recovery Systems

  • Toluene Recycling : 98% recovery via distillation reduces raw material costs by 22%.

  • Wastewater Treatment : Activated carbon adsorption removes NMP to <10 ppm.

Catalytic System Optimization

Replacing Pd(PPh3)4 with Pd(OAc)2/Xantphos cuts catalyst costs by 65% while maintaining 88% yield .

Q & A

Q. What is the structural rationale for conjugating succinic acid to palbociclib, and how does this modification influence its pharmacokinetic properties?

Methodological Answer: The conjugation of succinic acid to palbociclib introduces a carboxylic acid group, enabling covalent linkage to peptides, polymers, or nanoparticles. This modification aims to enhance solubility, stability, or targeted delivery. To assess pharmacokinetic changes, researchers should:

  • Conduct comparative HPLC or LC-MS analyses of free palbociclib vs. the succinic acid conjugate to evaluate solubility and stability under physiological conditions (e.g., pH 7.4 buffer) .
  • Use in vitro permeability assays (e.g., Caco-2 cell monolayers) to measure absorption differences .
  • Validate conjugation efficiency via NMR or FT-IR spectroscopy to confirm bond formation .

Q. What experimental protocols are recommended for synthesizing and characterizing palbociclib-succinic acid conjugates?

Methodological Answer: Synthesis requires precise stoichiometric control and purification:

  • Step 1: React palbociclib with succinic anhydride in a dimethylformamide (DMF) solvent under nitrogen, using 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Step 2: Purify the product via column chromatography (silica gel, gradient elution with dichloromethane/methanol).
  • Step 3: Characterize using high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC for purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer: Contradictions often arise from variability in experimental conditions:

  • Standardize assays: Use identical cell lines (e.g., MCF-7 for ER+ breast cancer) and culture conditions (e.g., serum concentration, passage number) .
  • Control for conjugation stability: Measure hydrolytic degradation of the conjugate in cell media via LC-MS to rule out premature release of free palbociclib .
  • Apply dose-response modeling: Compare IC₅₀ values across studies using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals .
  • Cross-validate with orthogonal assays: Combine cell viability (MTT) data with flow cytometry (cell-cycle arrest at G1 phase) to confirm mechanism-specific effects .

Q. What strategies optimize the design of in vivo studies to evaluate this compound’s tumor-targeting efficacy?

Methodological Answer: Focus on pharmacokinetic-pharmacodynamic (PK-PD) integration:

  • Formulation: Use PEGylated nanoparticles or albumin-binding motifs to prolong circulation time .
  • Dosing regimen: Conduct pilot studies to determine the optimal frequency (e.g., q3d vs. q7d) based on plasma half-life (measured via LC-MS/MS) .
  • Imaging validation: Employ fluorescence or radiolabeled conjugates (e.g., ¹¹In-DTPA tagging) for real-time tumor accumulation tracking in xenograft models .
  • Statistical power: Use a priori power analysis (e.g., G*Power) to determine cohort sizes, ensuring detection of ≥50% tumor growth inhibition .

Q. How should researchers address gaps in the mechanistic understanding of this compound’s off-target effects?

Methodological Answer: Adopt multi-omics approaches:

  • Transcriptomic profiling: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways beyond CDK4/6 inhibition .
  • Proteomic analysis: Use phosphoproteomics (e.g., TMT labeling) to map kinase signaling changes .
  • Metabolomic screening: Apply LC-HRMS to detect succinic acid-mediated metabolic shifts (e.g., TCA cycle intermediates) .
  • CRISPR-Cas9 screens: Identify synthetic lethal gene interactions to pinpoint off-target vulnerabilities .

Methodological Guidelines for Data Reporting

  • Replication: Include detailed supplemental methods (e.g., solvent ratios, centrifugation parameters) to enable replication .
  • Data transparency: Deposit raw spectra (NMR, MS) and dose-response curves in public repositories like Zenodo .
  • Conflict resolution: Use Bland-Altman plots to reconcile inter-laboratory variability in bioactivity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-Succinic acid
Reactant of Route 2
Reactant of Route 2
Palbociclib-Succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.